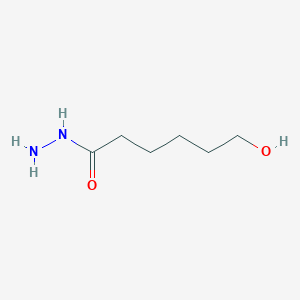

6-Hydroxyhexanohydrazide

Description

The exact mass of the compound 6-Hydroxyhexanohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Hydroxyhexanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxyhexanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyhexanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-8-6(10)4-2-1-3-5-9/h9H,1-5,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXKHTNDCMPVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310219 | |

| Record name | 6-hydroxyhexanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-83-3 | |

| Record name | NSC222809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxyhexanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxyhexanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Hydroxyhexanohydrazide: A Technical Guide for Advanced Chemical Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 6-hydroxyhexanohydrazide, a bifunctional molecule of increasing interest to researchers, scientists, and drug development professionals. The document delves into detailed synthetic protocols, mechanistic insights into its key reactions, and its emerging role as a versatile linker in bioconjugation and targeted drug delivery systems. Furthermore, this guide outlines standard methodologies for the analytical characterization and stability assessment of 6-hydroxyhexanohydrazide, offering a valuable resource for its effective utilization in advanced chemical and pharmaceutical research.

Introduction: The Molecular Architecture and Potential of 6-Hydroxyhexanohydrazide

6-Hydroxyhexanohydrazide (CAS No. 1694-83-3) is a linear C6 aliphatic molecule possessing two distinct and reactive functional groups: a terminal primary hydroxyl (-OH) group and a hydrazide (-CONHNH2) moiety.[1] This unique bifunctional architecture is the cornerstone of its chemical versatility, enabling it to participate in a diverse array of chemical transformations. The hydroxyl group offers a nucleophilic site for esterification, etherification, and other derivatization reactions, while the hydrazide group provides a reactive nucleophile and a precursor to the formation of stable hydrazone linkages with carbonyl compounds.

This dual functionality makes 6-hydroxyhexanohydrazide a compelling building block in several fields, most notably in medicinal chemistry and material science. In the context of drug development, its ability to act as a heterobifunctional linker is of paramount importance. It can be covalently attached to a targeting moiety (e.g., an antibody) via its hydroxyl group, while the hydrazide end can be conjugated to a cytotoxic payload or imaging agent, often through a pH-sensitive hydrazone bond. This strategy is central to the design of modern antibody-drug conjugates (ADCs) and other targeted therapeutic systems.

Physicochemical and Safety Profile

A thorough understanding of the fundamental physicochemical properties and safety considerations of 6-hydroxyhexanohydrazide is essential for its handling, application, and the design of experimental protocols.

Physicochemical Data

The key physicochemical properties of 6-hydroxyhexanohydrazide are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C6H14N2O2 | PubChem[1] |

| Molecular Weight | 146.19 g/mol | PubChem[1] |

| IUPAC Name | 6-hydroxyhexanehydrazide | PubChem[1] |

| CAS Number | 1694-83-3 | PubChem[1] |

| InChIKey | NDXKHTNDCMPVBN-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Predicted) | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-hydroxyhexanohydrazide is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 6-Hydroxyhexanohydrazide: A Detailed Protocol

The synthesis of 6-hydroxyhexanohydrazide can be efficiently achieved through the hydrazinolysis of ε-caprolactone. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.

Reaction Scheme

Caption: Synthesis of 6-Hydroxyhexanohydrazide from ε-caprolactone.

Experimental Protocol: Synthesis from ε-Caprolactone

This protocol is based on the established reactivity of lactones with hydrazine hydrate.

Materials:

-

ε-Caprolactone

-

Hydrazine hydrate (100%)

-

Absolute ethanol

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ε-caprolactone (1.0 eq) in absolute ethanol (approximately 2 M concentration).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.[2] An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 9:1).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up and Purification:

-

The resulting crude product, which may be a viscous oil or a solid, can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the solid product by vacuum filtration.

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify by silica gel column chromatography using a gradient elution of dichloromethane and methanol.

-

-

Drying: Dry the purified product under vacuum to yield 6-hydroxyhexanohydrazide as a white solid.

Chemical Reactivity and Mechanistic Considerations

The utility of 6-hydroxyhexanohydrazide stems from the orthogonal reactivity of its two functional groups. The hydrazide moiety is a potent nucleophile, while the hydroxyl group can be derivatized under different conditions.

Hydrazone Formation: A Key Ligation Chemistry

A cornerstone of 6-hydroxyhexanohydrazide's application is its reaction with aldehydes and ketones to form stable hydrazone linkages.[3] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Caption: General scheme for hydrazone formation.

Mechanistic Insight:

-

Protonation of the Carbonyl: In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Dehydration: The hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the hydrazone.

The resulting hydrazone bond is relatively stable at neutral pH but can be designed to be cleavable under the acidic conditions of endosomes or lysosomes, a property exploited in drug delivery.[]

Reactions of the Hydroxyl Group

The primary hydroxyl group of 6-hydroxyhexanohydrazide can undergo a variety of standard transformations, including:

-

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst to form esters.

-

Etherification: Reaction with alkyl halides or tosylates under basic conditions (Williamson ether synthesis) to form ethers.

-

Activation: Conversion to a better leaving group (e.g., tosylate, mesylate) to facilitate subsequent nucleophilic substitution reactions.

This orthogonality allows for a stepwise functionalization strategy, where the hydroxyl group can be modified first, followed by reaction at the hydrazide terminus, or vice versa.

Applications in Drug Development

The unique properties of 6-hydroxyhexanohydrazide make it a valuable tool in the design of sophisticated drug delivery systems.

Role as a Linker in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent to cancer cells.[5] The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[6]

6-Hydroxyhexanohydrazide is an exemplary candidate for a heterobifunctional linker. Its hydroxyl group can be used to attach it to the antibody, often after activation, while the hydrazide group can be conjugated to a carbonyl-containing drug or a drug derivative. The resulting hydrazone linkage can be engineered for controlled release of the drug within the target cell.

Caption: Schematic of an ADC utilizing a 6-hydroxyhexanohydrazide-based linker.

Causality in Design: The choice of a hydrazone linker derived from 6-hydroxyhexanohydrazide is deliberate. The stability of the hydrazone bond at physiological pH (around 7.4) prevents premature drug release in the bloodstream, minimizing off-target toxicity.[] Upon internalization of the ADC into the target cancer cell and trafficking to the acidic environment of the lysosome (pH 4.5-5.0), the hydrazone bond is hydrolyzed, releasing the active drug where it is needed most.

Bioconjugation and Surface Modification

Beyond ADCs, the reactivity of 6-hydroxyhexanohydrazide can be harnessed for other bioconjugation applications. The hydrazide group can be used to immobilize proteins, peptides, or other biomolecules onto surfaces that have been functionalized with aldehyde or ketone groups. This is a common strategy in the development of biosensors, diagnostic arrays, and functionalized biomaterials.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of 6-hydroxyhexanohydrazide and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 6-hydroxyhexanohydrazide.

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ) in D₂O:

-

~3.6 ppm (triplet): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

~2.2 ppm (triplet): Methylene protons adjacent to the carbonyl group (-CH₂-CO-).

-

~1.3-1.6 ppm (multiplets): Methylene protons of the aliphatic chain (-CH₂-CH₂-CH₂-).

-

The protons of the -NHNH₂ and -OH groups will be exchangeable in D₂O and may not be observed, or will appear as a broad singlet.

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (δ) in D₂O:

-

~175 ppm: Carbonyl carbon of the hydrazide group (-CO-NHNH₂).

-

~62 ppm: Carbon adjacent to the hydroxyl group (-CH₂-OH).

-

~35 ppm: Carbon adjacent to the carbonyl group (-CH₂-CO-).

-

~25-30 ppm: Other aliphatic carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 6-hydroxyhexanohydrazide. Electrospray ionization (ESI) is a suitable technique. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 147.11.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups:

-

~3300-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group and N-H stretching of the hydrazide.

-

~2850-2950 cm⁻¹: C-H stretching of the aliphatic chain.

-

~1630-1680 cm⁻¹ (strong): C=O stretching (Amide I band) of the hydrazide.

-

~1520-1570 cm⁻¹: N-H bending (Amide II band) of the hydrazide.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 6-hydroxyhexanohydrazide. A reversed-phase (RP-HPLC) method with a C18 column and a mobile phase gradient of water and acetonitrile (with or without a modifier like trifluoroacetic acid) is typically employed.

Stability Assessment: A Protocol for Forced Degradation Studies

Understanding the stability of 6-hydroxyhexanohydrazide is critical for determining its shelf-life and for the development of stable formulations. Forced degradation studies are performed to identify potential degradation products and pathways.[7]

Experimental Protocol for Forced Degradation

A stock solution of 6-hydroxyhexanohydrazide (e.g., 1 mg/mL) should be prepared and subjected to the following stress conditions:[8]

| Condition | Reagent/Parameters | Rationale |

| Acidic Hydrolysis | 0.1 M HCl, heat at 60 °C for 24h | To assess stability in acidic environments. |

| Basic Hydrolysis | 0.1 M NaOH, heat at 60 °C for 24h | To assess stability in alkaline environments. |

| Oxidative Degradation | 3% H₂O₂, room temperature for 24h | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Solid sample heated at 80 °C for 48h | To determine the effect of heat on the solid state. |

| Photolytic Degradation | Expose solution to UV light (254 nm) and visible light | To assess light sensitivity. |

Analysis:

-

Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection).

-

The chromatograms should be compared to that of an unstressed control sample to identify and quantify any degradation products.

-

Mass spectrometry can be coupled with HPLC (LC-MS) to aid in the identification of the degradation products.

This systematic approach provides a comprehensive stability profile of the molecule, which is essential for regulatory submissions and for ensuring the quality and reliability of research outcomes.[7][8]

Conclusion and Future Perspectives

6-Hydroxyhexanohydrazide is a molecule of significant potential, bridging the gap between simple building blocks and complex, functional systems. Its well-defined and orthogonal reactivity, coupled with a straightforward synthesis, positions it as a valuable tool for researchers in drug development, bioconjugation, and material science. The ability to form pH-sensitive hydrazone linkages is particularly noteworthy for the design of next-generation targeted therapies. Future research will likely focus on the incorporation of 6-hydroxyhexanohydrazide into novel drug delivery platforms, the development of new derivatives with tailored properties, and a more in-depth investigation of its in vivo stability and biocompatibility. As the demand for precision and control in chemical and biological systems grows, the utility of such versatile bifunctional molecules will undoubtedly continue to expand.

References

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 6. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

6-Hydroxyhexanohydrazide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Linker Design for Antibody–Drug Conjugates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). Preprints.org. Retrieved January 17, 2026, from [Link]

-

A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Forced Degradation – A Review. (2022, November 30). IntechOpen. Retrieved January 17, 2026, from [Link]

-

Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. (2020, August 8). YouTube. Retrieved January 17, 2026, from [Link]

-

hydrazine hydrate. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved January 17, 2026, from [Link]

-

Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (2024, May 16). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Scheme 1. The synthesis of hydrazide 6. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved January 17, 2026, from [Link]

-

19.9 Nucleophilic Addition of Hydrazin - The Wolff-Kishner Reaction. (2023, November 20). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Synthesis of Hydrazones of Strained Polycyclic Hydrocarbons, Promising Building Blocks in Organic Chemistry. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 17, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

-

One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Hydrazone. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. 6-Hydroxyhexanohydrazide | C6H14N2O2 | CID 312667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Hydrazone - Wikipedia [en.wikipedia.org]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxyhexanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 6-hydroxyhexanohydrazide, a bifunctional molecule with significant potential in medicinal chemistry and materials science. By integrating established chemical principles with practical, field-proven insights, this document serves as a technical resource for researchers engaged in novel compound development.

Introduction: The Significance of 6-Hydroxyhexanohydrazide

6-Hydroxyhexanohydrazide is a unique chemical entity that combines a terminal hydroxyl group and a hydrazide moiety within a six-carbon aliphatic chain. This dual functionality makes it a valuable building block for a variety of applications, including:

-

Drug Development: The hydrazide group is a common pharmacophore in numerous therapeutic agents, known for its ability to form stable complexes with metal ions and participate in hydrogen bonding interactions with biological targets. The hydroxyl group offers a site for further chemical modification, enabling the synthesis of diverse derivatives with tailored pharmacokinetic and pharmacodynamic profiles.

-

Polymer Chemistry: As a monomer, 6-hydroxyhexanohydrazide can be incorporated into polyesters and polyamides, imparting unique properties such as hydrophilicity and biodegradability.

-

Cross-linking Agent: The presence of two reactive functional groups allows it to act as a cross-linker in the formation of hydrogels and other polymeric matrices for controlled drug release and tissue engineering applications.

This guide will detail a proposed synthetic pathway for 6-hydroxyhexanohydrazide and the analytical techniques required for its thorough characterization.

Proposed Synthesis of 6-Hydroxyhexanohydrazide

A robust and efficient synthesis of 6-hydroxyhexanohydrazide can be envisioned through a two-step process, starting from the readily available ε-caprolactone. This pathway is advantageous due to the relatively mild reaction conditions and the commercial availability of the starting material.

Step 1: Synthesis of 6-Hydroxyhexanoic Acid

The initial step involves the hydrolysis of ε-caprolactone to yield 6-hydroxyhexanoic acid. This reaction can be effectively catalyzed by an acid or a base.

Experimental Protocol: Hydrolysis of ε-Caprolactone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ε-caprolactone (1 equivalent) in a suitable solvent such as water or a water/dioxane mixture.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a stoichiometric amount of a base (e.g., sodium hydroxide).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base. If a base was used, acidify the mixture to protonate the carboxylate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-hydroxyhexanoic acid. The product can be further purified by column chromatography or recrystallization.[1]

Step 2: Synthesis of 6-Hydroxyhexanohydrazide from 6-Hydroxyhexanoic Acid

The final step involves the conversion of 6-hydroxyhexanoic acid to 6-hydroxyhexanohydrazide. A common method for this transformation is the reaction with hydrazine hydrate, often after activation of the carboxylic acid. A more direct, albeit potentially lower-yielding, approach involves the direct reaction of the corresponding ester with hydrazine. For this guide, we will focus on the direct hydrazinolysis of an ester intermediate, which can be formed in situ or in a separate step from 6-hydroxyhexanoic acid.

Experimental Protocol: Synthesis of 6-Hydroxyhexanohydrazide

-

Esterification (Optional but Recommended): Convert 6-hydroxyhexanoic acid to its methyl or ethyl ester by reacting it with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. This step generally leads to higher yields and purity in the subsequent hydrazinolysis.

-

Reaction Setup: In a round-bottom flask, dissolve the 6-hydroxyhexanoate ester (1 equivalent) in a suitable solvent like ethanol.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The disappearance of the starting ester spot and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess solvent and hydrazine hydrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure 6-hydroxyhexanohydrazide.

Characterization of 6-Hydroxyhexanohydrazide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 6-hydroxyhexanohydrazide. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 6-hydroxyhexanohydrazide is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons adjacent to the hydroxyl and hydrazide groups will be deshielded and appear at a lower field (higher ppm value).

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the hydrazide group is expected to have a characteristic chemical shift in the range of 170-180 ppm.[2][3]

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~1.3-1.7 | -(CH₂)₃- |

| ~2.1-2.2 | -CH₂-C(=O) |

| ~3.6 | -CH₂-OH |

| ~4.0 (broad) | -NH₂ |

| ~7.5 (broad) | -NH- |

Table 1: Predicted NMR Spectral Data for 6-Hydroxyhexanohydrazide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted FTIR Data |

| Wavenumber (cm⁻¹) |

| 3200-3400 (broad) |

| 2850-2960 |

| ~1630-1680 |

| ~1520-1570 |

| ~1050-1150 |

Table 2: Predicted FTIR Absorption Bands for 6-Hydroxyhexanohydrazide.[4]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

-

Expected Molecular Ion Peak (M⁺): For 6-hydroxyhexanohydrazide (C₆H₁₄N₂O₂), the expected molecular weight is approximately 146.19 g/mol . The mass spectrum should show a molecular ion peak at m/z = 146.

-

Key Fragmentation Patterns: Common fragmentation pathways for a molecule like 6-hydroxyhexanohydrazide would involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), or the cleavage of the carbon chain.[5][6]

Applications in Drug Discovery and Development

The unique structural features of 6-hydroxyhexanohydrazide make it an attractive scaffold for the development of new therapeutic agents. The hydrazide moiety can act as a key binding element, while the hydroxyl group provides a handle for the attachment of other pharmacophores or for tuning the molecule's physicochemical properties.

Potential therapeutic areas where 6-hydroxyhexanohydrazide derivatives could be explored include:

-

Antimicrobial Agents: Hydrazide-containing compounds have shown activity against a range of bacteria and fungi.

-

Anticancer Agents: The hydrazide functional group is present in several clinically used anticancer drugs.

-

Neuroprotective Agents: Certain hydrazide derivatives have been investigated for their potential in treating neurodegenerative diseases.

The synthesis and characterization of a library of 6-hydroxyhexanohydrazide analogs would be a valuable starting point for a drug discovery program.

Conclusion

This technical guide has outlined a practical and efficient approach to the synthesis and characterization of 6-hydroxyhexanohydrazide. The proposed synthetic route, starting from ε-caprolactone, is both logical and scalable. The detailed characterization protocols, employing NMR, FTIR, and MS, provide a robust framework for confirming the structure and purity of the final product. The potential applications of this versatile molecule in drug discovery and other fields underscore the importance of its continued investigation.

References

- Google Patents. (n.d.). Method for producing 6-hydroxy hexanoic acid esters.

-

PrepChem.com. (n.d.). Synthesis of 6-hydroxyheptanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S6. The exact MS 2 spectrum and proposed fragmentation pathways of... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

RSC Publishing. (2020). Ring opening polymerization of ε-caprolactone through water. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra in DMSO-d 6 at 25 °C of the precipitate, obtained by... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

National Institutes of Health. (2021). Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 6-hydroxyhexanoic acid.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved from [Link]

-

MDPI. (2018). Polymers of ε-Caprolactone Using New Copper(II) and Zinc(II) Complexes as Initiators: Synthesis, Characterization and X-Ray Crystal Structures. Retrieved from [Link]

- Google Patents. (n.d.). Process of preparing ω-hydroxy acids.

-

YouTube. (2022). mass spectrum & fragmentation of hexane. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubMed Central. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Retrieved from [Link]

-

VPL. (n.d.). Sulfur hexaflouride (SF 6 ). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Poly(ε-Caprolactone)-Based Copolymers Bearing Pendant Cyclic Ketals and Reactive Acrylates for the Fabrication of Photocrosslinked Elastomers. Retrieved from [Link]

-

MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Bis(4-hydroxyphenyl)hexafluoropropane - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Synthesis of degradable poly(ε-caprolactone)-based graft copolymers via a “grafting-from” approach. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,6-Hexanedithiol - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. Preparation method of 6-hydroxyhexanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Aliphatic Hydrazides: A Case Study on Adipic Acid Dihydrazide (ADH) as a Versatile Crosslinking Agent

A Note on the Topic: Initial research on 6-Hydroxyhexanohydrazide revealed a significant lack of in-depth, publicly available scientific literature detailing its specific applications, mechanisms of action, or established experimental protocols. The available information is largely limited to its chemical structure and commercial availability[1][2][3]. To provide a comprehensive and technically robust guide as requested, this document will focus on a closely related and extensively studied aliphatic hydrazide: Adipic Acid Dihydrazide (ADH) . ADH serves as an excellent model compound to explore the functionalities and applications of aliphatic hydrazides, particularly in the realm of polymer chemistry.

Introduction to Adipic Acid Dihydrazide (ADH)

Adipic acid dihydrazide (ADH) is a symmetrical, difunctional molecule characterized by a C4 aliphatic backbone with a hydrazide group at each end[4]. This structure makes it a highly effective crosslinking agent and curative for a variety of polymer systems[4][5]. Its utility is enhanced by its moderate solubility in water and common organic solvents, allowing for its incorporation into both aqueous and solvent-based formulations[4].

Below is the chemical structure of Adipic Acid Dihydrazide:

Caption: Chemical Structure of Adipic Acid Dihydrazide (ADH).

Synthesis of Aliphatic Hydrazides

Long-chain aliphatic hydrazides can be synthesized from natural oils and hydrazine hydrate. For instance, hydrazides have been synthesized from rapeseed oil, castor oil, and soybean oil by reacting them with hydrazine hydrate at elevated temperatures[6]. This general approach can be adapted for the synthesis of various aliphatic hydrazides.

Core Application: ADH as a Crosslinking Agent in Polymer Systems

ADH's primary industrial application is as a crosslinking agent, where it enhances the mechanical properties, durability, and chemical resistance of polymers[4][5].

Crosslinking in Water-Based Acrylic Emulsions

ADH is widely used to crosslink water-based acrylic emulsions that contain ketone or aldehyde functionalities[4]. The reaction between the hydrazide groups of ADH and the carbonyl groups of the acrylic polymer forms stable hydrazone linkages, leading to a three-dimensional polymer network. This is particularly valuable in the formulation of high-performance architectural coatings and adhesives.

The crosslinking reaction can be depicted as follows:

Caption: General mechanism of ADH crosslinking with carbonyl-containing polymers.

Curing Agent for Epoxy Resins

ADH serves as a latent curing agent for epoxy resins[5]. In this application, the hydrazide groups react with the epoxy groups of the resin upon heating. This results in a highly crosslinked, durable thermoset material. One-component epoxy systems using ADH can be "B-staged," meaning they can be partially cured for easier handling and processing, and then fully cured at a later stage[5]. These systems are used in powder coatings, adhesives, and composites for industries such as aerospace and automotive[5].

Experimental Protocol: Crosslinking of an Acrylic Emulsion with ADH

This protocol provides a general procedure for the crosslinking of a water-based acrylic emulsion using ADH.

Materials:

-

Water-based acrylic emulsion containing ketone functionality (e.g., diacetone acrylamide copolymer)

-

Adipic Acid Dihydrazide (ADH) powder[7]

-

Deionized water

-

Ammonium hydroxide (for pH adjustment)

-

Magnetic stirrer and stir bar

-

pH meter

-

Glass beakers and graduated cylinders

Procedure:

-

Preparation of ADH Solution:

-

In a glass beaker, dissolve a calculated amount of ADH powder in deionized water with gentle stirring. The concentration will depend on the specific acrylic emulsion and desired crosslinking density. A typical starting point is a 10% w/v solution.

-

-

pH Adjustment of Acrylic Emulsion:

-

Place the acrylic emulsion in a separate beaker on a magnetic stirrer.

-

Slowly add ammonium hydroxide dropwise to adjust the pH of the emulsion to a range of 8.0-9.0. This ensures the stability of the emulsion and facilitates the subsequent crosslinking reaction.

-

-

Addition of ADH Solution:

-

While stirring the pH-adjusted acrylic emulsion, slowly add the ADH solution.

-

Continue stirring for at least 30 minutes to ensure homogeneous mixing.

-

-

Film Casting and Curing:

-

Cast a film of the mixture onto a suitable substrate (e.g., glass plate or release liner) using a film applicator of a desired thickness.

-

Allow the film to air-dry at ambient temperature for 24 hours.

-

For complete curing and crosslinking, place the dried film in an oven at a temperature specified by the emulsion manufacturer (typically 100-120°C) for 15-30 minutes.

-

-

Characterization of the Crosslinked Film:

-

After cooling to room temperature, the crosslinked film can be peeled off the substrate.

-

The film can then be subjected to various tests to evaluate its properties, such as tensile strength, solvent resistance, and thermal stability.

-

The workflow for this process can be visualized as follows:

Caption: Experimental workflow for crosslinking an acrylic emulsion with ADH.

Quantitative Data Summary

The following table summarizes the typical effects of ADH crosslinking on the properties of polymer films. The values are representative and will vary depending on the specific polymer system and crosslinking conditions.

| Property | Uncrosslinked Polymer | ADH-Crosslinked Polymer |

| Tensile Strength | Lower | Higher |

| Solvent Resistance | Poor | Excellent |

| Water Swelling | High | Low |

| Thermal Stability | Moderate | High |

Other Potential Applications of Aliphatic Hydrazides

While crosslinking is a major application, the versatile chemistry of hydrazides opens up other possibilities:

-

Pharmaceutical Intermediates: The hydrazide functional group is a key synthon in the development of various heterocyclic compounds with potential biological activities, including antimicrobial and anticancer properties[8].

-

Bioconjugation: Hydrazides can react with aldehydes and ketones on biomolecules, such as glycoproteins, to form stable hydrazone linkages. This makes them useful reagents in bioconjugation and for labeling biological molecules[9].

-

Formaldehyde Scavengers: ADH can be used to scavenge formaldehyde, a volatile organic compound, in various applications, including textiles and wood processing[4].

Conclusion

While specific information on 6-Hydroxyhexanohydrazide is limited, the study of Adipic Acid Dihydrazide provides a clear and detailed picture of the utility of aliphatic hydrazides. ADH is a versatile and commercially important molecule, primarily used as a crosslinking agent to enhance the properties of a wide range of polymers. Its ability to form stable linkages with carbonyl and epoxy groups makes it an indispensable component in the formulation of high-performance coatings, adhesives, and resins. The principles and applications demonstrated with ADH provide a strong foundation for understanding the potential uses of other aliphatic hydrazides in materials science and beyond.

References

-

Deng, Q., et al. (2021). Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. Energies, 14(15), 4583. [Link]

-

Gantrade. (n.d.). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. [Link]

-

Snowhite Chemical Co., LTD. (n.d.). Use of adipic acid dihydrazide. [Link]

-

Dover Chemical. (n.d.). Adipic Acid Dihydrazide (ADH). [Link]

-

Ataman Kimya. (n.d.). ADIPIC ACID DIHYDRAZIDE. [Link]

-

Industrial Uses of Adipic Acid Dihydrazide Powder. (2025, March 18). [Link]

-

Deng, Q., et al. (2021). Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. ResearchGate. [Link]

-

PubChem. (n.d.). 6-Hydroxyhexanohydrazide. [Link]

-

Rauf, A., et al. (2015). Synthesis and the main products of the three long-chain aliphatic hydrazines. ResearchGate. [Link]

-

Deng, Q., et al. (2021). Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. IDEAS/RePEc. [Link]

-

Rauf, A., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. Acta Chimica Slovenica, 62(3), 603-608. [Link]

-

Gein, V. L., et al. (2015). Synthesis of N,N′,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides and their reactions with p-toluidine and hydrazine hydrate. Russian Journal of General Chemistry, 85(1), 46-52. [Link]

-

CP Lab Safety. (n.d.). 6-Hydroxyhexanohydrazide, 95% Purity, C6H14N2O2, 10 grams. [Link]

-

Wang, Y., et al. (2019). One-pot synthesis of 6-hydroxyhexanoic acid from cyclohexanone catalyzed by dealuminated HBEA zeolite with aqueous 30% H2O2 solution. Reaction Kinetics, Mechanisms and Catalysis, 128(1), 221-235. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2017). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 22(9), 1565. [Link]

-

Rojas-Vite, G., et al. (2021). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. RSC Advances, 11(48), 30205-30216. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

- Shell Internationale Research Maatschappij B.V. (1996). Crosslinkable waterborne dispersions of hydroxy functional polydiene polymers and amino resins.

- Anteis. (2004). Cross-linking of low and high molecular weight polysaccharides preparation of injectable monophase hydrogels and polysaccharides and hydrogels thus obtained. U.S.

-

Gali-Muhtasib, H., et al. (2012). Synthesis and Cytotoxic Activity of Azine Derivatives of 6-Hydroxyxanthanodiene. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2021). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. RSC Advances, 11(59), 37373-37389. [Link]

- Idemitsu Kosan Co., Ltd. (2010). Crosslinking agent, crosslinked polymer and their uses.

-

Francom, P., et al. (2006). Enantioselective Synthesis of α− and β−Boc-protected 6-Hydroxy-pyranones: Carbohydrate Building Blocks. ResearchGate. [Link]

-

Kurniawan, Y. S., et al. (2023). Evaluation of The Anticancer Activity of Hydroxyxanthones Against Human Liver Carcinoma Cell Line. Jurnal Multidisiplin Aplikasi Sains dan Teknologi, 2(1), 1-10. [Link]

- Rhee, W., et al. (1999). Crosslinked polymer compositions and methods for their use. U.S.

-

Ferreira, R. J., et al. (2021). Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. Molecules, 26(23), 7298. [Link]

-

Awasthi, S., et al. (2021). Anticancer Activity of ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells. Cancers, 13(24), 6377. [Link]

- Anteis. (2004). Cross-linking of low and high molecular weight polysaccharides preparation of injectable monophase hydrogels and polysaccharides and hydrogels thus obtained.

-

Wiegand, I., et al. (2009). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 77(2), 117-127. [Link]

-

de la Torre, G., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5821. [Link]

-

Quiroga, J., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules, 17(10), 11836-11846. [Link]

-

Negoro, S., et al. (2001). X-ray crystallographic analysis of 6-aminohexanoate-dimer hydrolase: molecular basis for the birth of a nylon oligomer-degrading enzyme. Journal of Biological Chemistry, 276(49), 45931-45936. [Link]

-

Al-Obaida, M. I., et al. (2011). An in-Vitro Evaluation of the Antibacterial Activity of Experimental Chlorhexidine Gluconate Solution Using Agar Diffusion Test. Journal of Baghdad College of Dentistry, 23(3), 32-35. [Link]

-

de la Torre, G., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 6-Hydroxyhexanohydrazide | C6H14N2O2 | CID 312667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. dovechem.co.id [dovechem.co.id]

- 5. gantrade.com [gantrade.com]

- 6. mdpi.com [mdpi.com]

- 7. Industrial Uses of Adipic Acid Dihydrazide Powder [ksrkchemicals.co.in]

- 8. Buy 6-Hydroxyhexanohydrazide | 1694-83-3 [smolecule.com]

- 9. snowhitechem.com [snowhitechem.com]

An In-Depth Technical Guide to 6-Hydroxyhexanohydrazide: Molecular Structure, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanohydrazide is a bifunctional organic molecule featuring a terminal hydroxyl group and a hydrazide moiety. This unique combination of functional groups makes it a molecule of significant interest, particularly in the field of drug development and bioconjugation. The hydroxyl group offers a potential point for further modification or for influencing solubility and pharmacokinetic properties. The hydrazide group provides a reactive handle for the conjugation to carbonyl-containing molecules, such as aldehydes and ketones, to form hydrazone linkages. This guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and potential applications of 6-Hydroxyhexanohydrazide, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

6-Hydroxyhexanohydrazide possesses a flexible six-carbon aliphatic chain, which imparts a degree of hydrophobicity, while the polar hydroxyl and hydrazide groups contribute to its aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O₂ | |

| Molecular Weight | 146.19 g/mol | |

| IUPAC Name | 6-hydroxyhexanehydrazide | |

| CAS Number | 1694-83-3 | |

| Topological Polar Surface Area | 75.4 Ų | |

| XLogP3-AA | -1.1 |

Synthesis of 6-Hydroxyhexanohydrazide

A plausible and efficient synthetic route to 6-Hydroxyhexanohydrazide involves a three-step process starting from the readily available ε-caprolactone. This pathway leverages well-established chemical transformations, ensuring accessibility for most organic chemistry laboratories.

Caption: Proposed three-step synthesis of 6-Hydroxyhexanohydrazide.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxyhexanoic Acid from ε-Caprolactone

This step involves the base-catalyzed hydrolysis of the cyclic ester, ε-caprolactone.

-

Materials: ε-caprolactone, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Deionized water, Diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve ε-caprolactone in a 1 M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 12-24 hours to ensure complete hydrolysis.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-hydroxyhexanoic acid as a viscous oil or low-melting solid.

-

Step 2: Synthesis of Alkyl 6-Hydroxyhexanoate

The synthesized 6-hydroxyhexanoic acid is then esterified, typically via a Fischer esterification, to produce a more suitable precursor for hydrazinolysis. Here, we describe the synthesis of the methyl ester.

-

Materials: 6-Hydroxyhexanoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated aqueous solution), Brine, Anhydrous magnesium sulfate, Diethyl ether.

-

Procedure:

-

Dissolve 6-hydroxyhexanoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).

-

Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude methyl 6-hydroxyhexanoate can be purified by vacuum distillation.

-

Step 3: Synthesis of 6-Hydroxyhexanohydrazide

The final step is the hydrazinolysis of the alkyl 6-hydroxyhexanoate.

-

Materials: Methyl 6-hydroxyhexanoate, Hydrazine hydrate (N₂H₄·H₂O), Ethanol.

-

Procedure:

-

Dissolve methyl 6-hydroxyhexanoate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 6-Hydroxyhexanohydrazide, may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene groups in the aliphatic chain, as well as signals for the hydroxyl and hydrazide protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | br s | 2H | -NH₂ |

| ~3.6 | t | 2H | -CH₂-OH |

| ~3.4 | br s | 1H | -OH |

| ~2.1 | t | 2H | -CH₂-C(=O)NHNH₂ |

| ~1.6 | m | 4H | -CH₂-CH₂-CH₂-OH and -CH₂-CH₂-C(=O)- |

| ~1.4 | m | 2H | -CH₂-CH₂-CH₂-C(=O)- |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the six unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (hydrazide) |

| ~62 | -CH₂-OH |

| ~34 | -CH₂-C(=O)NHNH₂ |

| ~32 | -CH₂-CH₂-OH |

| ~25 | -CH₂-CH₂-CH₂-OH |

| ~24 | -CH₂-CH₂-C(=O)- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of key functional group absorptions.

| Predicted Absorption Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3250 (medium, sharp) | N-H stretch | Hydrazide |

| 2940-2860 (strong) | C-H stretch | Alkane |

| ~1650 (strong) | C=O stretch (Amide I) | Hydrazide |

| ~1620 (medium) | N-H bend | Hydrazide |

| ~1050 (medium) | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak, although it may be weak. The fragmentation pattern would be dominated by cleavages adjacent to the functional groups.

| Predicted m/z | Possible Fragment |

| 146 | [M]⁺ |

| 115 | [M - NHNH₂]⁺ |

| 129 | [M - OH]⁺ |

| 73 | [C(=O)NHNH₂]⁺ |

| 43 | [CH₂NHNH₂]⁺ |

Chemical Reactivity and Applications in Drug Development

The dual functionality of 6-Hydroxyhexanohydrazide underpins its utility in drug development, primarily as a linker for bioconjugation.

Hydrazone Formation: A Key Conjugation Reaction

The hydrazide moiety readily reacts with aldehydes and ketones to form a hydrazone linkage. This reaction is a cornerstone of bioconjugation chemistry due to its high chemoselectivity and mild reaction conditions.

Caption: General scheme for hydrazone formation.

This reaction is particularly valuable for conjugating small molecule drugs to macromolecules such as antibodies, forming Antibody-Drug Conjugates (ADCs). The hydrazone bond's stability is pH-dependent, a feature that can be exploited for controlled drug release.

pH-Dependent Stability of Hydrazone Linkers

Hydrazone linkages derived from aliphatic hydrazides, such as 6-Hydroxyhexanohydrazide, are generally stable at physiological pH (~7.4) but are susceptible to hydrolysis under the mildly acidic conditions found in endosomes and lysosomes (pH 4.5-6.5)[1]. This property allows for the development of ADCs that remain intact in systemic circulation but release their cytotoxic payload upon internalization into target cancer cells.

Caption: pH-dependent cleavage of a hydrazone linker.

The stability of the hydrazone bond can be modulated by the electronic nature of the carbonyl precursor. Hydrazones formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to conjugation[1].

The Role of the Hydroxyl Group

The terminal hydroxyl group of 6-Hydroxyhexanohydrazide can play several roles in a drug conjugate:

-

Modulation of Physicochemical Properties: The hydroxyl group can increase the hydrophilicity of the linker, potentially improving the solubility and pharmacokinetic profile of the ADC.

-

Secondary Conjugation Site: The hydroxyl group can be further functionalized, allowing for the attachment of other molecules, such as imaging agents or additional therapeutic payloads.

-

Intramolecular Interactions: The hydroxyl group may participate in intramolecular hydrogen bonding, which could influence the conformation and stability of the linker-drug conjugate.

Cytotoxicity of Hydrazone-Containing Compounds

A number of studies have demonstrated the cytotoxic potential of various hydrazone derivatives against different cancer cell lines. While the primary driver of cytotoxicity in an ADC is the payload, the linker itself and its cleavage products should ideally be non-toxic. The cytotoxic profile of any new hydrazone-containing compound must be carefully evaluated.

Safety and Handling

As with all laboratory chemicals, 6-Hydroxyhexanohydrazide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on GHS classifications for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation .

Conclusion

6-Hydroxyhexanohydrazide is a versatile bifunctional molecule with significant potential in the field of drug development. Its straightforward synthesis and the predictable reactivity of its hydrazide and hydroxyl groups make it an attractive building block for the construction of sophisticated drug delivery systems. The pH-sensitive nature of the hydrazone linkage formed from its hydrazide moiety is a particularly valuable feature for the design of targeted therapies that release their payload in the acidic microenvironment of tumor cells. Further research into the specific applications and biological properties of 6-Hydroxyhexanohydrazide and its derivatives is warranted and holds promise for the advancement of novel therapeutics.

References

- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug

- Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC.

- Acid Labile Linker Synthesis | ADC Services - BOC Sciences. BOC Sciences.

- A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. MDPI.

- US5824805A - Branched hydrazone linkers - Google Patents.

- A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. Frontiers.

- A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing). Royal Society of Chemistry.

- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH.

- Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - MDPI. MDPI.

- The values for proton and C-13 chemical shifts given below are typical approxim

- One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units - PubMed.

- Synthesis and Cytotoxic Activity of Salicyloyl Hydrazone Derivatives - ResearchGate.

- Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

- Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 - The Royal Society of Chemistry. Royal Society of Chemistry.

- Synthesis of 6-Hydroxyhexanamide from ε-Caprolactone: A Technical Guide - Benchchem. Benchchem.

- Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC - NIH.

- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. | Semantic Scholar. Semantic Scholar.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Mass Spectrometry - MSU chemistry.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- a guide to 13c nmr chemical shift values.

- 1H NMR chemical shift ppm table.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Science Ready.

- Organic Syntheses Procedure. Organic Syntheses.

- Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.

- Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli - NIH.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts.

- How to Interpret FTIR Results: A Beginner's Guide.

- 13C NMR Chemical Shift - Oregon State University.

- Functional Groups from Infrared Spectra - YouTube. YouTube.

- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info.

- 4-Hydroxy-6-phenylhexanehydrazide - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.

- Mass Spectrometry: Fragment

- Can anyone tell how to prepare hydrazine hydrate using some easily available precursors since it is hazardous and difficult to buy in Taiwan? | ResearchGate.

- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central.

- S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] - YouTube. YouTube.

- Research Module 2021 Methylhydrazine and N-Aryl

- What information's FTIR analysis gives us? - ResearchGate.

- Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses.

- FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs.

- Interpreting Infrared Spectra - Specac Ltd. Specac.

- CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents.

- Targeted Drug Delivery for Maternal and Perinatal Health: Challenges and Opportunities - PMC - PubMed Central.

Sources

An In-depth Technical Guide on the Core: Exploring the Role of the Hydroxyl Group in 6-Hydroxyhexanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The seemingly simple molecule, 6-hydroxyhexanohydrazide, serves as a powerful model for understanding the profound impact of a single functional group—the hydroxyl (-OH) moiety—on a compound's overall behavior. This guide provides a deep dive into the multifaceted role of this hydroxyl group, moving beyond its structural representation to explore its critical influence on the molecule's physicochemical properties, potential for intermolecular interactions, and metabolic fate. By integrating principles of medicinal chemistry with actionable experimental protocols, this document aims to equip researchers with the knowledge to rationally design and interpret studies involving 6-hydroxyhexanohydrazide and analogous compounds. We will dissect the causality behind experimental choices and present robust methodologies to ensure scientific rigor and reproducibility.

Introduction: The Unsung Influence of the Hydroxyl Group

6-Hydroxyhexanohydrazide is a bifunctional aliphatic molecule characterized by a terminal hydroxyl group and a hydrazide moiety (-CONHNH2).[1] While the hydrazide group often garners attention for its utility in forming conjugates and its presence in various bioactive compounds, the hydroxyl group is a key player that dictates the molecule's fundamental character.[2][3][4][5][6]

The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor is a primary determinant of the molecule's interaction with its environment.[7] This influences its aqueous solubility, a critical factor for formulation and bioavailability, and its capacity to bind to biological targets like proteins.[8][9][10] Furthermore, the hydroxyl group serves as a prime target for metabolic enzymes, significantly impacting the compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[11][12] A thorough understanding of the hydroxyl group's role is therefore indispensable for the development of 6-hydroxyhexanohydrazide for any potential application.

Physicochemical Ramifications of the Hydroxyl Moiety

The introduction of a hydroxyl group onto the hexanohydrazide scaffold fundamentally alters its physical and chemical properties. Quantifying these changes is a critical first step in its characterization.

Aqueous Solubility: A Hydrogen Bonding Perspective

The presence of the hydroxyl group is anticipated to markedly increase the aqueous solubility of 6-hydroxyhexanohydrazide when compared to its non-hydroxylated analog, hexanohydrazide. This enhancement is a direct result of the hydroxyl group's ability to form hydrogen bonds with water molecules.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This method is a gold-standard for determining the intrinsic solubility of a compound.

-

Preparation: An excess amount of 6-hydroxyhexanohydrazide is added to vials containing purified water and a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure that a true equilibrium is reached between the solid and dissolved states.

-

Separation: The resulting slurry is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A precise aliquot of the clear supernatant is carefully removed, diluted, and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection to determine the concentration of the dissolved compound.

-

Analysis: The determined concentration represents the thermodynamic solubility.

Causality Behind Experimental Choices: The use of multiple pH values is crucial to understand if the compound's solubility is pH-dependent, which can be influenced by the pKa of the hydrazide group. Performing the experiment at 37°C provides data that is more relevant to physiological conditions.

Lipophilicity (LogP/LogD): Balancing Water and Fat Solubility

The polar hydroxyl group decreases the molecule's lipophilicity, a key parameter for predicting its ability to cross biological membranes. The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are used to quantify this property. PubChem provides a computed XLogP3 value of -1.1 for 6-hydroxyhexanohydrazide.[1]

Experimental Protocol: LogD7.4 Determination

-

Phase Preparation: Equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 are mixed and allowed to saturate each other overnight.

-

Partitioning: A known concentration of 6-hydroxyhexanohydrazide is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.

-

Equilibration: The mixture is vortexed vigorously for a set time and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of the compound in both the aqueous and organic phases is determined by HPLC.

-

Calculation: LogD7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Trustworthiness of the Protocol: Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, ensuring the accuracy of the final LogD value.

The Hydroxyl Group's Role in Molecular Recognition and Binding

The hydroxyl group is a key pharmacophoric feature that can mediate interactions with biological macromolecules, such as proteins, through hydrogen bonding.[8][9][10]

Investigational Workflow for Protein-Ligand Interactions

Caption: Phase II metabolic pathways targeting the hydroxyl group.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

-

Incubation: 6-Hydroxyhexanohydrazide is incubated with liver microsomes or hepatocytes, which contain a wide range of metabolic enzymes. [13][14][15][16]2. Cofactor Addition: The reaction is initiated by adding necessary cofactors. For Phase I metabolism (e.g., oxidation), NADPH is added. For Phase II conjugation, cofactors like UDPGA (for glucuronidation) and PAPS (for sulfation) are included.

-

Time Course: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent.

-

Analysis: The samples are analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint), which are indicators of metabolic stability. [13] Authoritative Grounding: This protocol is a standard industry practice for evaluating the metabolic stability of new chemical entities. The liver is the primary site of drug metabolism, and in vitro systems like liver microsomes and hepatocytes are well-established models for these studies. [13][16]

Conclusion and Future Directions

The terminal hydroxyl group of 6-hydroxyhexanohydrazide is far from a passive structural element. It is a critical determinant of the molecule's physicochemical properties, its potential to interact with biological targets, and its metabolic fate. A comprehensive understanding of this functional group, achieved through the integrated computational and experimental approaches outlined in this guide, is paramount for any research or development efforts involving this molecule. The principles discussed here are broadly applicable to the study of other hydroxyl-containing compounds, underscoring the fundamental importance of a detailed functional group analysis in modern drug discovery and chemical biology.

References

-

Cramer, J., Sager, C. P., & Ernst, B. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry, 62(20), 8915–8930. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 312667, 6-Hydroxyhexanohydrazide. [Link]

- Di, L., & Kerns, E. H. (2016).

-

BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

-

Gautam, A., & Singh, S. K. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. IntechOpen. [Link]

-

Mehanna, A. S. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 24(11), 2092. [Link]

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-20. [Link]

-

Teixeira, S., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

-

Wikipedia. (2024). Drug metabolism. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. [Link]

- Patrick, G. L. (2021). An Introduction to Medicinal Chemistry. Oxford University Press.

-

Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 41-69). Humana Press. [Link]

Sources

- 1. 6-Hydroxyhexanohydrazide | C6H14N2O2 | CID 312667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stereoelectronics.org [stereoelectronics.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxylation - Wikipedia [en.wikipedia.org]

- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. bioivt.com [bioivt.com]

- 16. mttlab.eu [mttlab.eu]

Foreword: The Imperative for Precision in Molecular Conjugation

An In-Depth Technical Guide to 6-Hydroxyhexanohydrazide as a Bifunctional Linker

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

In the landscape of modern therapeutics and diagnostics, the ability to covalently link distinct molecular entities with precision is paramount. Whether constructing antibody-drug conjugates (ADCs) for targeted cancer therapy, functionalizing nanoparticle surfaces for advanced drug delivery, or designing novel biosensors, the choice of linker is a critical determinant of success. An ideal linker is not merely a passive spacer but an active component that dictates solubility, stability, and release kinetics. This guide focuses on 6-hydroxyhexanohydrazide, a bifunctional linker whose unique molecular architecture—featuring a terminal hydroxyl group and a hydrazide moiety—offers orthogonal reactivity and strategic advantages for sophisticated bioconjugation strategies. Herein, we dissect its properties, explore its core applications, and provide field-proven protocols to empower its effective implementation in your research.

Section 1: Molecular Architecture and Foundational Chemistry

6-Hydroxyhexanohydrazide is a C6 aliphatic chain possessing two distinct functional groups: a primary alcohol at one terminus and a hydrazide at the other. This dual-functionality is the cornerstone of its utility, allowing for sequential or site-specific conjugations.